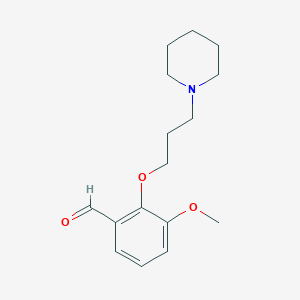

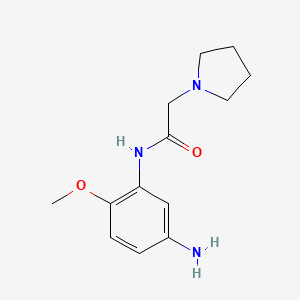

![molecular formula C15H24N2O B1299489 1-[3-(2,3-二甲基苯氧基)丙基]哌嗪 CAS No. 401802-39-9](/img/structure/B1299489.png)

1-[3-(2,3-二甲基苯氧基)丙基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperazine derivatives, including those with dimethylphenyl groups, has been explored in several studies. For instance, a four-component cyclo condensation process was used to synthesize 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, utilizing diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . Another study reported the synthesis of 1-(2,3-dimethylphenyl)piperazine through the halogenation of diethanolamine to obtain β,β1-dihalogenated diethylamine hydrochloride, which was then reacted with 2,3-dimethylaniline, achieving a yield of 78% . Similarly, 1-(2,3-dichlorophenyl)piperazine was synthesized from 2,3-dichloronitrobenzene and piperazine through a series of reactions including alkylation, acidulation, reduction, diazotization, substitution, and hydrolysis, with a total yield of 48.2% .

Molecular Structure Analysis

The molecular structures of the synthesized piperazine derivatives were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectral studies were employed to characterize the synthesized compounds . X-ray diffraction, thermal analysis, and spectroscopic investigations, including solid-state ^13C and ^15N CP-MAS NMR spectroscopies, were used to characterize the organic cation hydrogensulfates of 1-(2,5-dimethylphenyl)piperazine and 1-(2,3-dimethylphenyl)piperazine . Complete NMR assignments for dihydrochloride salts of related compounds were made using DEPT, H-H COSY, HMQC, and HMBC heteronuclear correlation techniques .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives are complex and involve multiple steps. The synthesis of 1-(2,3-dimethylphenyl)piperazine, for example, includes halogenation, reaction with 2,3-dimethylaniline, and purification steps . The synthesis of 1-(2,3-dichlorophenyl)piperazine involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis . These reactions are carefully controlled to optimize yields and ensure the purity of the final product.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized piperazine derivatives were determined through various analyses. The crystal structure and magnetic properties of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II) were studied, revealing moderate antiferromagnetic Cu–Cu interactions . The vibrational absorption bands of the compounds were identified by infrared spectroscopy, and the electronic properties, such as HOMO and LUMO energies, were determined . These properties are crucial for understanding the potential applications of these compounds in pharmaceuticals and materials science.

科学研究应用

蛋白质组学研究

“1-[3-(2,3-二甲基苯氧基)丙基]哌嗪” 用于蛋白质组学研究 . 蛋白质组学是对蛋白质的大规模研究,尤其是蛋白质的结构和功能。 该化合物可用于研究蛋白质相互作用,鉴定新的蛋白质,并了解蛋白质如何促进细胞和生物体功能 .

有机化合物的合成

该化合物可用于合成各种有机化合物. 哌嗪环和苯氧基的存在使其成为有机合成中的有用构建模块,可能有助于创建具有多种特性的复杂分子.

药物开发

苯氧基衍生物,如“1-[3-(2,3-二甲基苯氧基)丙基]哌嗪”,因其潜在的治疗应用而受到研究 . 例如,苯氧基乙酰胺及其衍生物在安全性方面表现出良好的结果,并提高了生活质量 . 这表明“1-[3-(2,3-二甲基苯氧基)丙基]哌嗪”也可能具有潜在的药物应用。

属性

IUPAC Name |

1-[3-(2,3-dimethylphenoxy)propyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-13-5-3-6-15(14(13)2)18-12-4-9-17-10-7-16-8-11-17/h3,5-6,16H,4,7-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFCTCRRFNNDON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCCN2CCNCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1299411.png)

![4H-chromeno[4,3-d]thiazol-2-amine](/img/structure/B1299413.png)

![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-chloro-acetamide](/img/structure/B1299414.png)

![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)

![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)

![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide](/img/structure/B1299439.png)

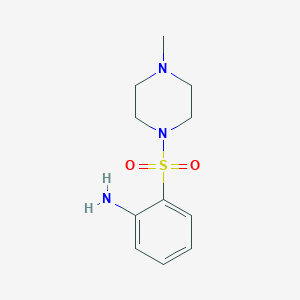

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)